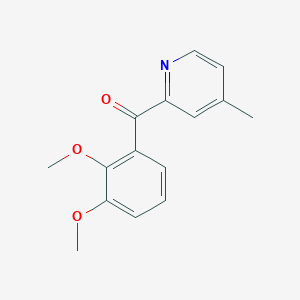
5-(2,3-Dihydro-1H-indol-1-YL)-2-(ethylsulfonyl)-phenylamine
Übersicht
Beschreibung
5-(2,3-Dihydro-1H-indol-1-YL)-2-(ethylsulfonyl)-phenylamine is a synthetic organic compound that features an indole moiety and an ethylsulfonyl group attached to a phenylamine structure. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dihydro-1H-indol-1-YL)-2-(ethylsulfonyl)-phenylamine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Moiety: Starting from a suitable precursor, such as an aniline derivative, the indole ring can be constructed through Fischer indole synthesis.
Introduction of the Ethylsulfonyl Group: This can be achieved by sulfonylation of the phenylamine using ethylsulfonyl chloride under basic conditions.
Coupling Reactions: The final step involves coupling the indole moiety with the sulfonylated phenylamine under appropriate conditions, possibly using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
For large-scale production, the synthesis would be optimized for yield and purity, often involving:
Continuous Flow Chemistry: To enhance reaction efficiency and safety.
Catalysis: Using catalysts to lower reaction temperatures and increase selectivity.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the sulfonyl group or the aromatic ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the indole nitrogen.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents, or acylating agents.
Major Products
Oxidation Products: Could include sulfoxides or sulfones.
Reduction Products: May result in deoxygenated derivatives.
Substitution Products: Various substituted indole or phenylamine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Catalysis: As ligands or catalysts in organic reactions.
Biology
Biological Probes: For studying enzyme activities or receptor binding.
Drug Development: Potential lead compounds for pharmaceuticals.
Medicine
Therapeutic Agents: Investigated for anti-inflammatory, anticancer, or antimicrobial properties.
Industry
Material Science: Components in the development of new materials with specific properties.
Agriculture: Potential use as agrochemicals or plant growth regulators.
Wirkmechanismus
The mechanism of action of 5-(2,3-Dihydro-1H-indol-1-YL)-2-(ethylsulfonyl)-phenylamine would depend on its specific biological target. Generally, it could involve:
Binding to Receptors: Modulating receptor activity.
Enzyme Inhibition: Acting as an inhibitor for specific enzymes.
Signal Transduction Pathways: Interfering with cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole Derivatives: Such as tryptamines or indomethacin.
Sulfonyl Phenylamines: Like sulfonamide drugs.
Uniqueness
Structural Features: The combination of an indole moiety with an ethylsulfonyl group is relatively unique.
Biological Activity: Potentially distinct biological activities due to the specific arrangement of functional groups.
Eigenschaften
IUPAC Name |
5-(2,3-dihydroindol-1-yl)-2-ethylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-2-21(19,20)16-8-7-13(11-14(16)17)18-10-9-12-5-3-4-6-15(12)18/h3-8,11H,2,9-10,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQRIFDMLAAUHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)N2CCC3=CC=CC=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1452988.png)








![3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile hydrochloride](/img/structure/B1453002.png)
![tert-Butyl 4-aminospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1453005.png)

